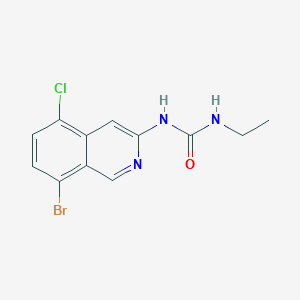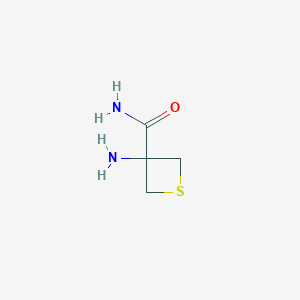
3-Aminothietane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminothietane-3-carboxamide is a heterocyclic compound containing a sulfur atom within a four-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothietane-3-carboxamide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the resulting products to yield 3-aminothietane 1,1-dioxides . This method is regioselective and occurs under kinetic control, ensuring the retention of configuration during the addition process .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminothietane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .
Applications De Recherche Scientifique
3-Aminothietane-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of advanced materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 3-Aminothietane-3-carboxamide involves its interaction with various molecular targets, including enzymes and proteins. The compound’s carboxamide moiety forms hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity .
Comparaison Avec Des Composés Similaires
3-Aminothietan-2-one: Another thietane derivative with similar structural features.
Coumarin-3-carboxamide: Known for its anticancer properties and structural similarity in the carboxamide group.
Indole-3-carboxamide: Widely studied for its enzyme inhibitory properties and biological activities .
Uniqueness: 3-Aminothietane-3-carboxamide is unique due to its four-membered thietane ring containing a sulfur atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo regioselective reactions and form stable derivatives makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C4H8N2OS |
|---|---|
Poids moléculaire |
132.19 g/mol |
Nom IUPAC |
3-aminothietane-3-carboxamide |
InChI |
InChI=1S/C4H8N2OS/c5-3(7)4(6)1-8-2-4/h1-2,6H2,(H2,5,7) |
Clé InChI |
VWWARWUDCZBZHA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


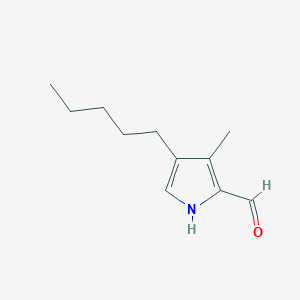
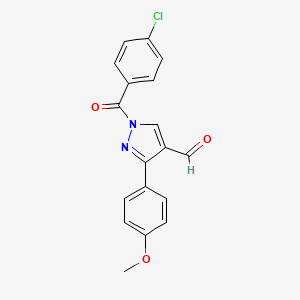

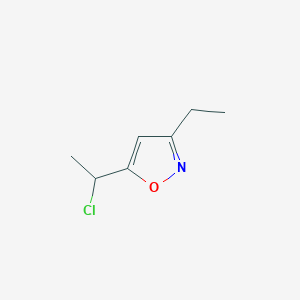
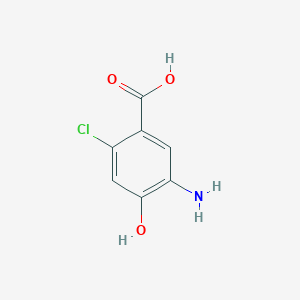
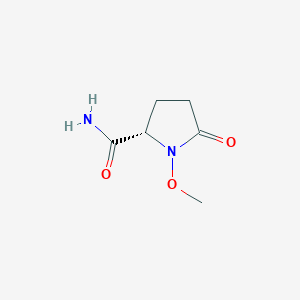
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
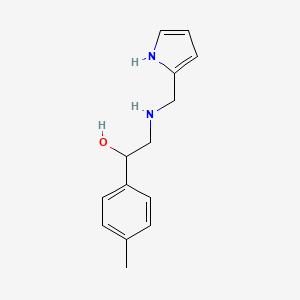
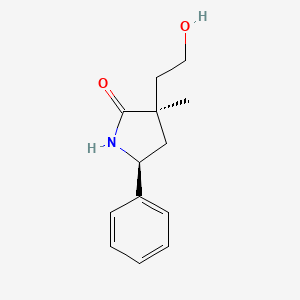
![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)

![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)

